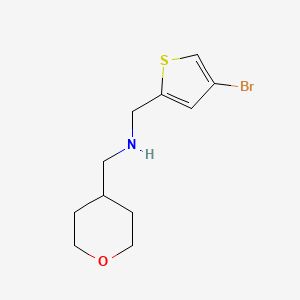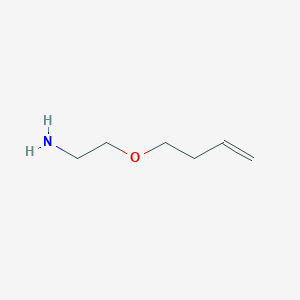
1-Amino-2-(2-naphthyl)propan-2-ol
説明
1-Amino-2-(2-naphthyl)propan-2-ol, also known as NAP, is an organic compound with a wide range of applications in both research and industry. NAP has been used as a reagent in organic synthesis, as a photosensitizer in photodynamic therapy, and as a fluorescent probe in biosensing.
科学的研究の応用
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1983) synthesized a series of compounds, including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, to investigate their cardioselectivity. The binding affinities of these compounds were assessed using rat ventricular muscle and lung membrane preparations. The results indicated that the presence of specific substituents on the amino group and the aryloxy ring significantly influenced cardioselectivity. Specifically, one compound showed high cardioselectivity due to its 2-(2-methoxyphenoxy)ethyl substituent on the amino group. This study suggests a potential research application of 1-Amino-2-(2-naphthyl)propan-2-ol in understanding and developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1983).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide
Another study by Calabrese et al. (1983) focused on the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide using derivatives of 1,4-naphthoquinone. These derivatives, synthesized to include specific substituents, served as catalysts for the reduction process. The research demonstrated the feasibility of using such compounds to efficiently produce hydrogen peroxide, highlighting a potential application in the development of sustainable chemical processes (Calabrese et al., 1983).
Synthesis and Study of Poly(5-amino 1-naphthol) Film
Pham et al. (1994) investigated the electrooxidation of 5-amino 1-naphthol leading to the formation of polymeric films on electrodes. These films exhibited well-defined redox systems and were conductive when prepared in aqueous media. The electropolymerization was suggested to occur through the amino groups, providing insights into the potential use of 1-Amino-2-(2-naphthyl)propan-2-ol derivatives in creating conductive polymeric materials for various electronic applications (Pham et al., 1994).
Chirality and Hydrogen Bonding Studies
Seurre et al. (2004) explored the effects of chirality on the formation of van der Waals complexes involving (±)2-naphthyl-1-ethanol and amino alcohols. The study revealed chiral discrimination in both electronic and vibrational spectra, suggesting the potential application of 1-Amino-2-(2-naphthyl)propan-2-ol in studying inter- and intramolecular hydrogen bonding and chiral interactions at the molecular level (Seurre et al., 2004).
Fluorescent and Colorimetric Anion Sensors
Duke et al. (2010) reviewed the development of anion sensors using 1,8-naphthalimide structures, including 4-amino-1,8-naphthalimides, for fluorescent and colorimetric sensing. These sensors have applications in detecting various anions in organic and aqueous solutions, indicating a potential research avenue for derivatives of 1-Amino-2-(2-naphthyl)propan-2-ol in creating sensitive and selective sensors for environmental and biological monitoring (Duke et al., 2010).
特性
IUPAC Name |
1-amino-2-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWFUGZFSNSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





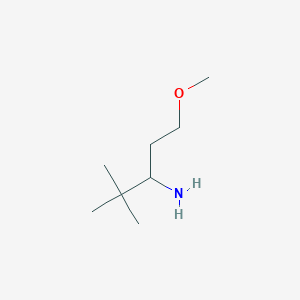
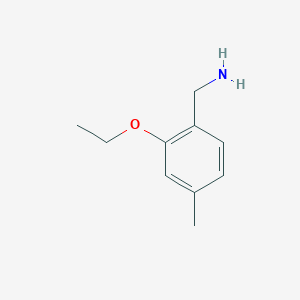
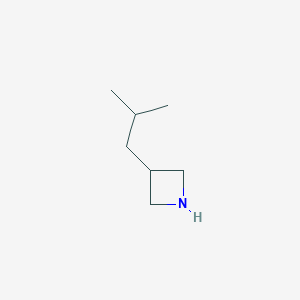

![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
